Substance P (6-11), glp(6)-iodo-tyr(8)-
Description
Overview of Tachykinin Neuropeptides and the Substance P Family
Tachykinins are a family of structurally related neuropeptides that are widely distributed throughout the central and peripheral nervous systems of mammals. nih.govmdpi.com They are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH₂, where 'X' is typically a hydrophobic or aromatic residue. mdpi.com This conserved region is crucial for their biological activity. mdpi.com The family's name, derived from Greek "takhus" (swift) and "kinein" (to move), reflects their ability to induce rapid contractions in smooth muscle tissue. nih.gov
The major mammalian tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). nih.gov These peptides are derived from the alternative splicing of preprotachykinin genes and mediate their effects by binding to a class of G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors: NK1, NK2, and NK3. nih.gov Substance P is the best-known member and is considered the prototypic tachykinin, showing the highest affinity for the NK1 receptor. nih.govnih.gov
The Role of Native Substance P in Neurobiological Systems
Native Substance P is an undecapeptide (an 11-amino acid peptide) that functions as both a neurotransmitter and a neuromodulator. nih.gov It is implicated in a vast array of physiological and pathological processes. One of its most studied roles is in the transmission of pain signals from the periphery to the central nervous system. nih.gov Beyond nociception, Substance P is a key player in neurogenic inflammation, a process where neuronal activation leads to inflammatory responses. mdpi.com It also has significant effects on the cardiovascular system as a potent vasodilator and is involved in regulating mood, anxiety, and stress responses. nih.gov The diverse functions of Substance P are mediated through its interaction with NK receptors, primarily the NK1 receptor, which triggers intracellular signaling cascades upon activation. nih.gov
Rational Design of Substance P Analogs: Focus on C-Terminal Fragments and Specific Modifications
The broad biological activities of Substance P have made it and its receptors attractive targets for therapeutic intervention and pharmacological research. The rational design of SP analogs involves systematically modifying the native peptide's structure to achieve specific goals. These objectives include enhancing receptor selectivity, increasing metabolic stability, improving bioavailability, or creating tools for research, such as radiolabeled ligands for receptor mapping. nih.govnih.gov
A primary strategy in analog design is the use of C-terminal fragments of Substance P. Research has shown that the C-terminal portion of the peptide is essential for receptor binding and activation. mdpi.com Therefore, shorter C-terminal fragments often retain significant biological activity while being simpler to synthesize and modify. medchemexpress.comtargetmol.com
Significance of the Substance P (6-11) Fragment as a Core Tachykinin Ligand
The C-terminal hexapeptide fragment of Substance P, corresponding to amino acids 6 through 11 (sequence: Gln-Phe-Phe-Gly-Leu-Met-NH₂), is a well-established and significant ligand in tachykinin research. medchemexpress.comtargetmol.com This fragment, known as Substance P (6-11), retains the ability to bind to the NK1 tachykinin receptor and elicit biological effects, such as the depolarization of motoneurons and hypotensive effects. targetmol.com Its ability to act as an agonist at the NK1 receptor makes it a valuable core structure for the development of more complex analogs. medchemexpress.com Studies have shown that Substance P (6-11) can stimulate the formation of inositol (B14025) monophosphate, a key second messenger in the NK1 receptor signaling pathway. targetmol.commedchemexpress.com
Rationale for Glp(6) and Iodo-Tyr(8) Modifications in Substance P (6-11) Analogs
The compound Substance P (6-11), glp(6)-iodo-tyr(8)- features two critical modifications to the core hexapeptide fragment, each serving a distinct scientific purpose.
Glp(6) Modification: The "glp(6)" notation indicates that the glutamine (Gln) residue at position 6 has been replaced with a pyroglutamic acid (pGlu) residue. Pyroglutamic acid is a cyclic derivative of glutamic acid. This modification is a common strategy in peptide chemistry to increase the metabolic stability of a peptide. nih.gov The N-terminal pyroglutamyl ring structure protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This enhanced stability is crucial for research applications, ensuring the peptide remains intact to interact with its target receptor over the course of an experiment. nih.gov Analogs like [Glp6] Substance P (6-11) have been shown to act on 'septide-sensitive' tachykinin receptors. targetmol.commedchemexpress.com
Iodo-Tyr(8) Modification: The "iodo-tyr(8)" notation signifies that the phenylalanine (Phe) residue at position 8 has been first substituted with a tyrosine (Tyr) residue, which is then iodinated. The substitution of Phe with Tyr is a common modification in SP analogs. nih.gov The subsequent iodination, typically with a radioactive isotope of iodine (such as ¹²⁵I), is a key technique for creating radioligands. nih.govplos.org These radiolabeled peptides are indispensable for receptor binding assays, allowing researchers to quantify the number and affinity of receptors in various tissues. nih.govplos.org The introduction of an iodine atom can also influence the peptide's structure and its interaction with enzymes, in some cases enhancing its stability against cleavage. nih.gov
Properties
CAS No. |
70082-71-2 |
|---|---|
Molecular Formula |
C36H49N7O8S |
Molecular Weight |
739.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H49N7O8S/c1-21(2)17-27(35(50)41-25(32(37)47)15-16-52-3)40-31(46)20-38-33(48)28(19-23-9-11-24(44)12-10-23)42-36(51)29(18-22-7-5-4-6-8-22)43-34(49)26-13-14-30(45)39-26/h4-12,21,25-29,44H,13-20H2,1-3H3,(H2,37,47)(H,38,48)(H,39,45)(H,40,46)(H,41,50)(H,42,51)(H,43,49)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FHNPOFAOAWFRRE-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Synthesis and Chemical Modification of Substance P 6 11 , Glp 6 Iodo Tyr 8
Peptide Synthesis Methodologies for Substance P (6-11) Analogs
The synthesis of peptide analogs like [Glp⁶, I-Tyr⁸]SP(6-11) relies on established and versatile chemical strategies, primarily solid-phase peptide synthesis (SPPS), followed by rigorous purification and characterization.
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Substance P analogs. nih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. nih.gov
For the synthesis of analogs modified at positions 6 and 8, such as [Glp⁶, Tyr⁸]SP(6-11), a common approach is to use the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govresearchgate.net This involves using Fmoc-protected amino acids which are sequentially coupled to the resin-bound peptide. The Fmoc group is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), before the next amino acid is added. thieme-connect.de
The synthesis of a [Tyr⁸]-Substance P analog has been successfully accomplished using SPPS on an automated peptide synthesizer. nih.gov Similarly, the synthesis of a partially modified retro-inverso analog, [Glp⁶, gPhe⁸, mGly⁹]SP₆⁻¹¹, was achieved using a polydimethylacrylamide-based solid support. rsc.org The general procedure for synthesizing the precursor peptide, Gln-Phe-Tyr-Gly-Leu-Met-NH₂, would involve:
Starting with a Rink Amide resin, which yields a C-terminal amide upon cleavage. researchgate.net
Sequentially coupling Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, and Fmoc-Gln(Trt)-OH. The tert-butyl (tBu) and trityl (Trt) groups are acid-labile side-chain protecting groups for tyrosine and glutamine, respectively.
After the final amino acid is coupled, the N-terminal Fmoc group is removed.
The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like water, thioanisole, and ethanedithiol to prevent side reactions. researchgate.net
Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired product along with truncated sequences, deletion sequences, and products of side reactions. Therefore, a robust purification strategy is essential.
Purification: The most widely used method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netscilit.com This technique separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18). Elution is achieved by applying a gradient of increasing organic solvent concentration, typically acetonitrile, containing an ion-pairing agent like TFA. researchgate.net Fractions are collected and those containing the pure peptide are pooled and lyophilized.
Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques.
Analytical RP-HPLC: Used to assess the purity of the final peptide, often showing a single sharp peak. researchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass. nih.gov Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the correct order of amino acids. nih.govcore.ac.uk
Amino Acid Analysis: This involves hydrolyzing the peptide into its constituent amino acids and quantifying them to confirm the amino acid composition. thieme-connect.de
| Technique | Purpose in Peptide Analog Synthesis | Common Finding |
| RP-HPLC | Purification of the crude peptide and assessment of final purity. | A single, sharp peak indicates high purity of the target peptide. |
| Mass Spectrometry | Confirmation of the correct molecular weight and amino acid sequence. | The experimentally determined mass matches the calculated theoretical mass. |
| Amino Acid Analysis | Verification of the amino acid composition of the final product. | The ratios of the constituent amino acids correspond to the expected sequence. |
Chemical Strategies for Glp(6) Introduction
The N-terminal pyroglutamic acid (pGlu or Glp) residue is a common feature in many biologically active peptides. thieme-connect.de It is formed by the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. thieme-connect.deeurekalert.org
This cyclization can occur spontaneously, especially under acidic or thermal conditions, or can be catalyzed enzymatically in vivo. thieme-connect.deeurekalert.orgresearchgate.net In the context of synthesizing [Glp⁶]SP(6-11) analogs, the conversion of the N-terminal Gln at position 6 into Glp is a key step.
Strategies for Glp Formation:
Spontaneous Cyclization: The most straightforward method involves the spontaneous conversion of the N-terminal Gln residue of the purified SP(6-11) peptide into Glp. eurekalert.org This reaction proceeds via an intramolecular nucleophilic attack of the N-terminal amino group on the side-chain amide, releasing ammonia. eurekalert.org The rate of this conversion can be influenced by pH and temperature. eurekalert.orgresearchgate.net
Acid-Catalyzed Cyclization: The cyclization of N-terminal glutamine can be promoted during the acid-mediated cleavage of the peptide from the resin. The strongly acidic conditions used for cleavage can facilitate the formation of the pyroglutamyl ring.
Direct Coupling of Pyroglutamic Acid: An alternative strategy is to directly couple a protected pyroglutamic acid derivative (e.g., Boc-pGlu-OH or Fmoc-pGlu-OH) as the final amino acid in the SPPS sequence. thieme-connect.de This avoids the potential for incomplete cyclization of glutamine and can lead to a cleaner crude product.
The formation of Glp from Gln is a well-documented modification that can significantly impact the peptide's properties by removing the positive charge of the N-terminal amine and increasing its resistance to degradation by aminopeptidases. thieme-connect.de
Site-Specific Iodination at Tyrosine-8 and Radioligand Synthesis
The introduction of an iodine atom, particularly a radioisotope like ¹²⁵I, into the tyrosine residue at position 8 transforms the peptide into a powerful tool for receptor studies.
Radiolabeled peptides are essential for a variety of biochemical and pharmacological assays, including receptor binding assays, autoradiography, and in vivo imaging. nih.govnih.gov The tyrosine residue is an ideal target for iodination due to the high reactivity of its phenolic ring toward electrophilic iodine. nih.govmdpi.com
The most common method for radioiodination is direct electrophilic iodination. nih.gov This process involves the oxidation of radioactive sodium iodide ([¹²⁵I]NaI) to a reactive electrophilic iodine species (¹²⁵I⁺). nih.govmdpi.com This species then attacks the activated aromatic ring of the tyrosine residue, primarily at the positions ortho to the hydroxyl group. nih.govmdpi.com
Common Oxidizing Agents for Iodination:
| Oxidizing Agent | Description | Advantages |
| Chloramine-T | A mild oxidizing agent that is widely used for radioiodination of peptides and proteins. | High efficiency, simple procedure. |
| Iodo-Gen® | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril coated onto the surface of the reaction vial. | Mild conditions, minimizes damage to the peptide. nih.gov |
| Lactoperoxidase | An enzymatic method that uses hydrogen peroxide to oxidize iodide. | Very gentle, suitable for sensitive peptides. |
The synthesis of the radioligand [Glp⁶, ¹²⁵I-Tyr⁸]SP(6-11) would typically involve reacting the purified, non-iodinated precursor peptide, [Glp⁶, Tyr⁸]SP(6-11), with [¹²⁵I]NaI in the presence of an oxidizing agent. The reaction conditions (pH, temperature, reaction time) are optimized to achieve high incorporation of the radioisotope while minimizing damage to the peptide. nih.gov
After the radiolabeling reaction, it is crucial to separate the radiolabeled peptide from unreacted free radioiodide and any potential radiochemical impurities. nih.govnih.gov
Purification of Radiolabeled Peptides: Similar to the purification of the cold peptide, RP-HPLC is the method of choice for purifying the radiolabeled product. The HPLC system is equipped with a radiation detector in series with a UV detector, allowing for the identification of the radioactive peptide peak. This ensures the isolation of a product with high radiochemical and chemical purity. iaea.org
Radiochemical Purity Assessment: Radiochemical purity (RCP) is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com It is a critical quality control parameter for any radiopharmaceutical. youtube.com
Methods for assessing RCP include:
Radio-HPLC: This is the gold standard, providing high-resolution separation of the desired radiolabeled peptide from impurities. iaea.org
Thin-Layer Chromatography (TLC): A simpler and faster method where a small spot of the radiopharmaceutical is placed on a TLC strip and developed in a suitable solvent system. ymaws.comyoutube.com The strip is then cut into sections, and the radioactivity in each section is counted to determine the percentage of activity associated with the product versus impurities like free iodide. youtube.com
The final radiolabeled product, [Glp⁶, ¹²⁵I-Tyr⁸]SP(6-11), is a highly specific molecule used to label and study tachykinin receptors, particularly the NK-1 receptor, for which Substance P and its C-terminal fragments have a high affinity. nih.govnih.gov
Design Principles for Novel Substance P (6-11) Analogs with Specific Substitutions
The design of novel Substance P (6-11) analogs is a rational process aimed at enhancing specific properties of the parent peptide, such as metabolic stability, receptor binding affinity, and selectivity for the different neurokinin (NK) receptors (NK1, NK2, and NK3). The substitutions at positions 6 and 8 in "Substance P (6-11), glp(6)-iodo-tyr(8)-" are prime examples of this targeted design approach.
The introduction of a pyroglutamyl (pGlu) residue at position 6 is a common strategy to protect the N-terminus of the peptide from degradation by aminopeptidases. This cyclized form of glutamine is significantly more resistant to enzymatic cleavage, thereby increasing the biological half-life of the analog. nih.gov This modification is crucial for maintaining the integrity of the peptide and ensuring it can reach its target receptors.
The substitution of an iodo-tyrosine at position 8 serves multiple purposes in the design of SP analogs. A primary application is in the development of radiolabeled ligands for receptor binding assays and in vivo imaging studies. iris-biotech.depeptide.com By incorporating a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), the analog can be used to quantify receptor density in various tissues and to study the pharmacokinetics of the peptide. nih.gov The Bolton-Hunter iodination method is a frequently used technique for this purpose. nih.gov
Furthermore, the introduction of a bulky iodine atom on the aromatic ring of tyrosine can provide valuable insights into the structure-activity relationships (SAR) of the peptide-receptor interaction. This modification can alter the electronic and steric properties of the side chain at position 8, potentially influencing the binding affinity and selectivity for different NK receptor subtypes. nih.gov Studies with various substituted analogs help to map the binding pocket of the receptor and to understand the key interactions necessary for agonistic or antagonistic activity. researchgate.net The choice to modify position 8 is based on SAR studies indicating that this position is critical for receptor recognition and activation. biorxiv.org
Table 1: Key Chemical Modifications and Their Rationale
| Modification | Position | Rationale for Substitution |
|---|---|---|
| Pyroglutamic acid (pGlu/glp) | 6 | Increased metabolic stability by preventing N-terminal degradation by aminopeptidases. |
| Iodo-tyrosine (I-Tyr) | 8 | Introduction of a site for radiolabeling for use in receptor binding assays and imaging studies. Probing structure-activity relationships through steric and electronic modification of the side chain. |
The synthesis of "Substance P (6-11), glp(6)-iodo-tyr(8)-" is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS), followed by chemical modification.
The general synthetic approach involves the assembly of the linear peptide backbone on a solid support, typically a resin. The amino acids are added sequentially, with their reactive side chains protected to prevent unwanted side reactions. The formation of the N-terminal pyroglutamic acid can be achieved either by using a pre-formed pGlu residue during the first coupling step or by the cyclization of an N-terminal glutamine residue during the cleavage from the resin or in solution. thieme-connect.de
Following the assembly of the peptide, the iodination of the tyrosine residue at position 8 is carried out. This can be performed while the peptide is still attached to the resin or after cleavage and purification. Various iodinating reagents, such as Iodogen or Chloramine-T, can be used to introduce iodine onto the aromatic ring of tyrosine. nih.gov Careful control of the reaction conditions is necessary to achieve mono-iodination and to avoid side reactions, such as the oxidation of other sensitive residues like methionine.
The final product is then cleaved from the solid support, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptide are confirmed using analytical techniques such as mass spectrometry and amino acid analysis.
Table 2: Research Findings on a Structurally Related Analog
| Analog | Key Findings | Reference |
| [pGlu6,N-MePhe8,Aib9] Substance P (6-11) | This analog was synthesized via the solid-phase method and found to be a highly potent and selective agonist for the NK-3 receptor. Conformational analysis revealed a preferred folded structure. | nih.gov |
Molecular Structure and Conformational Analysis
Primary Amino Acid Sequence Analysis of Substance P (6-11), glp(6)-iodo-tyr(8)-
Substance P is an eleven-amino-acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. wikipedia.org The C-terminal hexapeptide fragment, Substance P (6-11), corresponds to the sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The analog features two key modifications:
glp(6): The Glutamine (Gln) residue at position 6 is replaced by pyroglutamic acid (pGlu or glp). This is a cyclized derivative of glutamic acid.
iodo-tyr(8): The Phenylalanine (Phe) at position 8 is substituted with an iodinated Tyrosine (iodo-Tyr).
Based on these modifications, the primary sequence of the analog is pGlu-Gln-iodo-Tyr-Gly-Leu-Met-NH2 . The amidation at the C-terminus is a common feature of many biologically active peptides, including Substance P, and is crucial for its activity. researchgate.net
| Position | Native Substance P (6-11) | Substance P (6-11), glp(6)-iodo-tyr(8)- | Modification |
|---|---|---|---|
| 6 | Gln | pGlu | Pyroglutamylation |
| 7 | Phe | Phe | None |
| 8 | Phe | iodo-Tyr | Iodination and Substitution |
| 9 | Gly | Gly | None |
| 10 | Leu | Leu | None |
| 11 | Met-NH2 | Met-NH2 | None (C-terminal amidation) |
Conformational Investigations of Iodo-Tyr(8)-Modified Substance P Analogs
The three-dimensional structure of peptide analogs is a critical determinant of their interaction with receptors and, consequently, their biological activity. A variety of advanced analytical techniques are employed to elucidate these conformations.
NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. mdpi.commdpi.com Studies on various Substance P fragments and analogs have provided valuable insights into their structural preferences. nih.govnih.gov For instance, high-field NMR studies on analogs like [pGlu6]SP6-11 have shown that while the peptide backbone may not have a single preferred conformation, specific side-chain rotamer populations can be determined. nih.gov
In the case of iodo-Tyr(8)-modified analogs, NMR would be instrumental in several ways:
Chemical Shift Perturbations: The introduction of the bulky, electron-rich iodo-tyrosine would cause significant changes in the chemical shifts of nearby protons and carbons, providing information about its local environment. alpaipars.com
J-coupling Constants: These values provide information about dihedral angles along the peptide backbone, helping to define its secondary structure. nih.gov
Studies on related analogs, such as [pGlu6,N-MePhe8]SP6-11, have indicated the presence of specific turn structures, like type VI β-turns or γ-turns, which are stabilized by hydrogen bonds. nih.gov It is plausible that an iodo-Tyr at position 8 could influence the formation of similar stable turns, which are often important for receptor recognition.
Computational methods, such as molecular dynamics (MD) simulations and docking studies, complement experimental techniques by providing a dynamic view of peptide conformation and its interaction with receptors. mdpi.comfrontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a peptide in a simulated physiological environment, such as a water/membrane interface. nih.gov Studies on Substance P and its Tyr(8) analog (SP-Y8) have shown that these peptides tend to adopt a surface-bound, near-parallel orientation with respect to a membrane mimic. nih.govnih.gov The hydrophobic side chains, including the one at position 8, play a significant role in these interactions. nih.gov For the iodo-Tyr(8) analog, MD simulations could predict how the increased size and altered electronic properties of the iodinated tyrosine affect the peptide's conformational flexibility and its partitioning into the cell membrane, a crucial step for receptor binding.
Docking Studies: These computational experiments predict the preferred binding orientation of a ligand to its receptor. Docking the iodo-Tyr(8) analog into the known structure of the neurokinin-1 (NK1) receptor would help to identify key interactions. mdpi.com The C-terminal region of Substance P is known to interact with residues in the transmembrane helices of the NK1 receptor. mdpi.com Docking studies could reveal whether the iodo-Tyr(8) residue forms favorable interactions within the binding pocket, potentially enhancing affinity, or if it introduces steric clashes that might reduce it.
| Technique | Primary Application | Expected Insights for iodo-Tyr(8) Analog |
|---|---|---|
| Molecular Dynamics (MD) | Simulating peptide movement and conformational changes over time. mdpi.commdpi.com | - Assessment of conformational stability.
|
| Molecular Docking | Predicting the binding mode of the peptide to its receptor. mdpi.com | - Identification of key interacting residues.
|
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of membrane proteins like G protein-coupled receptors (GPCRs) in complex with their ligands. researchgate.netnih.govnih.gov Recent cryo-EM structures of the NK1 receptor bound to Substance P have provided unprecedented detail about the binding mode. researchgate.netnih.gov
These structures reveal that the C-terminal portion of Substance P binds deep within the receptor's transmembrane core, while the N-terminus interacts with the extracellular loops. mdpi.comnih.gov Specifically, the C-terminal residues form a network of hydrogen bonds with polar residues in the receptor's binding pocket. mdpi.com Although a structure with the specific iodo-Tyr(8) analog is not available, these existing structures serve as an excellent template for understanding how such a modification would be accommodated. The bulky iodinated tyrosine at position 8 would need to fit within the binding pocket, and its interactions with surrounding receptor residues would be a key determinant of binding affinity and signaling efficacy.
Structure-Function Relationships: Impact of Glp(6) and Iodo-Tyr(8) on Peptide Conformation and Biological Activity
The modifications at positions 6 and 8 are not merely structural; they have profound implications for the peptide's biological function.
Impact of Glp(6): The cyclization of Gln to pGlu at the N-terminus of the fragment serves two primary purposes. Firstly, it protects the peptide from degradation by aminopeptidases, thereby increasing its biological half-life. Secondly, it can constrain the conformational freedom of the peptide backbone, pre-disposing it to adopt a specific bioactive conformation. nih.gov NMR studies on [pGlu6]-containing analogs suggest that this modification can help stabilize turn structures. nih.gov
Impact of Iodo-Tyr(8): The substitution of Phe with Tyr introduces a hydroxyl group, capable of forming hydrogen bonds, and the subsequent iodination further alters its properties. Iodination increases the size and hydrophobicity of the side chain and can also alter its electronic character, potentially leading to halogen bonding or other specific interactions within the receptor binding pocket. The position of the iodine atom on the tyrosine ring would be critical. Such modifications are often used in the development of radioligands for receptor binding assays or as probes for structure-activity relationship studies. The interaction of this modified residue with the NK1 receptor would be a key factor in determining the analog's affinity and whether it acts as an agonist or an antagonist. mdpi.com Studies on other C-terminally modified SP analogs have shown that changes in this region can even result in compounds that are agonists for one signaling pathway and antagonists for another. nih.gov
Receptor Pharmacology and Signaling Pathways
Neurokinin Receptor Binding Profile of Substance P (6-11) and its Analogues
The binding profile of a ligand across the three main neurokinin receptors (NK1R, NK2R, and NK3R) determines its specific physiological effects. SP(6-11) is recognized for its selectivity towards the NK1R.
Affinity and Selectivity for Neurokinin 1 Receptor (NK1R)
The C-terminal fragment Phe-Phe-Gly-Leu-Met-NH2 is the core sequence responsible for the affinity of Substance P (SP) to the NK1R. mdpi.com The hexapeptide SP(6-11) retains this core sequence and thus binds to the NK1 receptor. medchemexpress.com However, compared to the full-length Substance P, its N-terminally truncated analogues like SP(6-11) are often described as Gq-biased agonists, indicating a difference in how they activate the receptor. biorxiv.orgnih.gov
Structure-activity relationship studies show that modifications to the SP(6-11) backbone can significantly alter NK1R affinity and specificity. For instance, the synthesis of a glycopeptide analogue, N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11, resulted in a compound that was three times more potent than SP itself at NK1 receptors and demonstrated high selectivity. nih.gov This highlights that substitutions, such as the pyroglutamyl (glp) and iodo-tyrosine (iodo-tyr) modifications in the subject compound, would be expected to modulate its binding characteristics at the NK1R.
Interactions with Neurokinin 2 (NK2R) and Neurokinin 3 (NK3R) Receptors
Substance P and its C-terminal fragments demonstrate a clear hierarchical preference for the NK1R, with substantially lower affinity for NK2R and NK3R. nih.gov Research on SP(6-11) analogues often employs NK2R antagonists to isolate the peptide's effects on NK1R, underscoring the need to pharmacologically exclude even weak off-target interactions. nih.gov The selectivity of SP(6-11) for NK1R over NK2R and NK3R is a key feature of its pharmacological profile. It is presumed that analogues like Substance P (6-11), glp(6)-iodo-tyr(8)- would retain this NK1R selectivity, although the specific modifications could slightly alter the selectivity ratio.
Evaluation of "Septide-Sensitive" Tachykinin Receptors
SP(6-11) and its analogue [Glp6]Substance P (6-11) are potent agonists at what have been termed "septide-sensitive" tachykinin receptors. medchemexpress.com Septide is another C-terminal analogue of Substance P that shows high affinity for a specific population of NK1 receptors. These septide-sensitive sites are considered to be either a distinct isoform or a specific conformation of the NK1R. nih.gov The ability of SP(6-11) to potently stimulate these receptors, particularly in tissues like the rat urinary bladder, is a defining characteristic of its biological activity. medchemexpress.com
Receptor-Mediated Signal Transduction of Substance P (6-11)
Activation of the NK1R by an agonist initiates signaling through heterotrimeric G proteins, primarily the Gq and Gs families. SP(6-11) exhibits a distinct "biased agonism," preferentially activating Gq-mediated pathways over Gs-mediated ones. biorxiv.orgnih.gov
Gq Protein-Coupled Signaling: Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization
Upon binding of SP(6-11) to the NK1R, the receptor couples to Gq proteins. nih.govgenscript.com This activation stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. nih.gov
SP(6-11) is a potent and efficacious activator of this pathway, producing robust calcium and inositol phosphate (B84403) (IP) signaling responses that are comparable in potency to full-length Substance P. nih.gov The analogue [Glp6] Substance P (6-11) is also known to stimulate the formation of [3H]-inositol monophosphate, a downstream product of this cascade. medchemexpress.com
Gs Protein-Coupled Signaling: Adenylyl Cyclase Activity and Cyclic AMP Production
In addition to Gq coupling, the NK1R can also couple to Gs proteins, which activate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.gov While full-length Substance P potently activates both Gq and Gs signaling, SP(6-11) demonstrates significantly diminished potency for the Gs pathway. biorxiv.org
Studies directly comparing the two have shown that SP(6-11) is approximately 16-fold less potent than full-length SP at eliciting cAMP accumulation. nih.gov This preferential activation of Gq over Gs is a hallmark of SP(6-11) and classifies it as a Gq-biased agonist. biorxiv.orgnih.gov This biased signaling profile suggests that the N-terminal portion of the Substance P peptide, which is absent in SP(6-11), plays a crucial role in engaging the Gs pathway. nih.gov
Interactive Data Table: Signaling Potency of Substance P (SP) vs. Substance P (6-11) at the NK1 Receptor
| Ligand | Signaling Pathway | Parameter | Value (-logEC50, M) |
| Substance P | Gq (Ca2+ Mobilization) | pEC50 | 8.63 |
| Substance P (6-11) | Gq (Ca2+ Mobilization) | pEC50 | 8.62 |
| Substance P | Gs (cAMP Accumulation) | pEC50 | 8.35 |
| Substance P (6-11) | Gs (cAMP Accumulation) | pEC50 | 7.15 |
| Data sourced from studies on human NK1R expressed in HEK293 cells. nih.gov |
Agonist Bias and Differential G-Protein Pathway Activation by SP(6-11) Analogs
Substance P, the endogenous ligand for the NK1R, typically activates multiple G-protein signaling pathways, primarily coupling to both Gαq and Gαs proteins. monash.edunih.govmdpi.com The activation of Gαq leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium and diacylglycerol. nih.gov Simultaneously, Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). nih.gov
In contrast, C-terminal fragments of SP, such as SP(6-11), exhibit a preference for activating the Gαq pathway with significantly reduced or absent Gαs-mediated cAMP signaling. nih.govgenscript.combiorxiv.org This phenomenon, known as agonist bias or functional selectivity, demonstrates that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.
Cryo-electron microscopy studies have provided structural insights into this bias. While the full-length SP engages with extracellular loops of the NK1R, which is crucial for potent Gs signaling, the truncated SP(6-11) analog lacks these interactions. monash.edunih.govbiorxiv.orgescholarship.org This results in a more dynamic binding mode for SP(6-11) within the receptor, which is sufficient for robust Gq activation but less effective at inducing the conformational changes required for efficient Gs coupling. monash.edunih.govbiorxiv.org
Studies on various SP metabolites have further solidified this concept. N-terminal truncations of SP, similar to SP(6-11), retain the ability to increase intracellular calcium (a hallmark of Gq activation) but lose the capacity to elevate cAMP levels. nih.govgenscript.com This differential signaling can lead to distinct cellular responses. For instance, while SP can inhibit NF-κB activity and cell proliferation, SP(6-11) shows little to no activity in these cAMP-mediated cellular functions. nih.govgenscript.com
While direct experimental data on the G-protein activation profile of Substance P (6-11), glp(6)-iodo-tyr(8)- is not extensively available in the reviewed literature, based on the behavior of the parent compound SP(6-11) and other N-terminally modified analogs, it is plausible to infer a Gαq-biased signaling profile. The modifications at positions 6 and 8 would likely influence the stability and conformation of the peptide in the receptor binding pocket, but the absence of the N-terminal portion (residues 1-5) strongly suggests a diminished ability to activate the Gαs pathway.
Table 1: G-Protein Pathway Activation by Substance P and its Analogs
| Agonist | Gαq Pathway Activation (e.g., Ca2+ mobilization, IP formation) | Gαs Pathway Activation (e.g., cAMP accumulation) | Reference |
|---|---|---|---|
| Substance P (1-11) | Potent | Potent | monash.edunih.govnih.gov |
| Substance P (6-11) | Potent | Diminished/Weak | nih.govgenscript.combiorxiv.org |
| Neurokinin A (at NK1R) | Potent | Diminished/Weak | nih.govbiorxiv.org |
Beta-Arrestin Recruitment and Receptor Desensitization Dynamics
Upon agonist binding, G-protein-coupled receptors (GPCRs) like the NK1R are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. nih.gov β-arrestins also act as scaffolds for other signaling proteins and mediate receptor internalization, a process crucial for either receptor degradation or resensitization. nih.govnih.gov
Full-length Substance P is known to induce robust β-arrestin recruitment to the NK1R, leading to receptor internalization into endosomes. nih.gov This process is a key mechanism for terminating the signal.
Interestingly, the dynamics of desensitization can differ between SP and its fragments. Studies have shown that while SP(6-11) can act as a full agonist in terms of initial signaling, it is less effective at inducing maximal receptor desensitization compared to the full-length SP. This suggests that the N-terminal portion of SP, which is absent in SP(6-11), plays a role in the complete desensitization process. The interaction of the N-terminus of SP with the receptor may be required to stabilize a conformation that is more readily phosphorylated and recognized by β-arrestins for efficient desensitization and internalization.
The specific impact of the glp(6) and iodo-tyr(8) modifications on β-arrestin recruitment and receptor desensitization for Substance P (6-11), glp(6)-iodo-tyr(8)- has not been detailed in the available literature. However, it is known that β-arrestin can act as a multifunctional adapter, and ligand-specific conformations can influence its scaffolding functions, potentially leading to biased signaling through β-arrestin-dependent pathways. nih.govcapes.gov.br
Molecular Determinants of Receptor Recognition and Activation: Insights from Analog Studies
The binding of Substance P and its analogs to the NK1R is a complex process involving multiple points of contact. The C-terminal region of tachykinins, characterized by the conserved sequence Phe-X-Gly-Leu-Met-NH2, is considered the "message" portion of the peptide, essential for receptor activation. mdpi.com The more variable N-terminal region, the "address" portion, contributes to receptor selectivity and the potency of Gs signaling. monash.edunih.gov
Cryo-electron microscopy and mutagenesis studies have revealed key interactions within the NK1R binding pocket. nih.govmdpi.com The C-terminal amide of SP forms hydrogen bonds, mediated by water molecules, with residues such as N109 and H108 in the third transmembrane domain (TM3) of the NK1R. nih.gov The methionine at position 11 is nestled in a hydrophobic pocket, while the phenylalanine at position 8 also makes critical contacts.
The introduction of modifications, such as in Substance P (6-11), glp(6)-iodo-tyr(8)- , can significantly alter receptor interaction.
Pyroglutamyl (glp) at position 6: The cyclization of the N-terminal glutamine to pyroglutamic acid is a common post-translational modification that can protect peptides from degradation by aminopeptidases. In the context of SP(6-11), this modification at the N-terminus of the hexapeptide would likely enhance its stability.
Iodo-tyrosine at position 8: The replacement of phenylalanine with iodinated tyrosine introduces a bulky, electron-withdrawing iodine atom. This modification can alter the electronic and steric properties of the side chain, potentially influencing its interaction with residues in the receptor's binding pocket. Iodination is also a common strategy for radiolabeling peptides for binding and imaging studies. mdpi.com
While specific binding data for Substance P (6-11), glp(6)-iodo-tyr(8)- is scarce, studies on other analogs provide insights. For example, replacing Phe8 with thienylalanine (Thi) in a DOTA-conjugated SP analog did not compromise its ability to bind effectively to the NK1R, suggesting some flexibility in the requirements for this position. mdpi.com However, any modification at this critical C-terminal region has the potential to alter binding affinity and signaling efficacy. The increased flexibility of the C-terminal residues of SP(6-11) within the binding pocket, due to the lack of N-terminal interactions, could be further influenced by these modifications. biorxiv.org
Enzymatic Biotransformation and Metabolic Studies
Enzymatic Degradation Pathways of Substance P (6-11), glp(6)-iodo-tyr(8)-
The breakdown of this hexapeptide analog is a targeted process mediated by specific enzymes that recognize and cleave particular peptide bonds within its sequence: Glp⁶-Phe⁷-Tyr⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂.
Studies on the degradation of [Glp⁶, I⁻Tyr⁸]Substance P (6-11) in rat brain fractions have identified a primary peptidase, designated as PN, which appears to be, at least in part, a cysteine-type enzyme nih.gov. Following the initial action of PN, further degradation of the resulting metabolites is carried out by another peptidase, referred to as PI, which is suggested to be a serine enzyme nih.gov. Notably, the involvement of metalloenzymes, such as enkephalinase, in the degradation of this hexapeptide is considered to be of minor importance, particularly at very low concentrations of the peptide nih.gov. Another enzyme, peptidase PC, which targets the Phe⁷-Tyr⁸ bond, shows negligible activity in the breakdown of this specific analog nih.gov.
The primary sites of enzymatic attack on [Glp⁶, I⁻Tyr⁸]Substance P (6-11) are the peptide bonds following the iodinated tyrosine residue. The main peptidase, PN, is responsible for cleaving either the Tyr⁸-Gly⁹ bond or the Gly⁹-Leu¹⁰ bond nih.gov. This initial cleavage results in the formation of smaller peptide fragments. The subsequent action of peptidase PI further breaks down these labeled PN products nih.gov. The cleavage of the Phe⁷-Tyr⁸ bond by the PC enzyme is reportedly insignificant in the metabolism of this analog nih.gov.
Influence of Glp(6) and Iodo-Tyr(8) Modifications on Metabolic Stability
The chemical modifications at positions 6 and 8 of the Substance P (6-11) fragment play a crucial role in its metabolic stability. The N-terminal pyroglutamic acid (Glp) at position 6 is known to protect peptides from degradation by aminopeptidases, which require a free N-terminal amino group to act. This modification generally enhances the metabolic stability of peptides.
The introduction of an iodo-tyrosine at position 8 also significantly influences the peptide's susceptibility to enzymatic degradation. Research on other iodinated peptides has shown that this modification can alter enzymatic cleavage patterns. For instance, studies on iodinated obestatin peptides revealed that proteolytic cleavages of peptide bonds near the iodinated residue were more limited researchgate.netnih.gov. Conversely, other research on MMP-9-responsive peptides demonstrated that iodination of tyrosine led to more rapid and complete hydrolysis nih.govnih.gov. This suggests that the effect of iodination is context-dependent, influenced by the specific peptide sequence and the degrading enzymes involved. In the case of [Glp⁶, I⁻Tyr⁸]Substance P (6-11), the modifications likely contribute to a unique metabolic profile compared to the parent peptide.
Modulation of Peptide Degradation by Enzyme Inhibitors
The degradation of [Glp⁶, I⁻Tyr⁸]Substance P (6-11) can be influenced by the presence of various peptidase inhibitors. The use of these inhibitors has been instrumental in characterizing the types of enzymes involved in its metabolism. For example, the sensitivity of the degradation process to certain inhibitors has led to the classification of the primary peptidases as cysteine (PN) and serine (PI) types nih.gov.
Interestingly, some typical enzyme inhibitors have been observed to enhance the degradation of the hexapeptide. This paradoxical effect may be explained by a feedback inhibition mechanism where the products generated by one peptidase strongly inhibit the action of another nih.gov. Specifically, it is suggested that the products of PN and PI action inhibit the PC enzyme, with an exception observed in hippocampal synaptosomes where the opposite effect occurs nih.gov.
| Inhibitor Type | Effect on Degradation | Postulated Mechanism |
| Cysteine Peptidase Inhibitors | Inhibition | Targets the main peptidase, PN. |
| Serine Peptidase Inhibitors | Inhibition | Targets the secondary peptidase, PI. |
| Some Typical Inhibitors | Enhancement | Products of PN and PI may inhibit PC, leading to a complex regulatory interaction. |
Comparative Metabolism in Different Biological Matrices, including nuclear and synaptosomal fractions of rat brain
The metabolism of [Glp⁶, I⁻Tyr⁸]Substance P (6-11) has been studied in different subcellular fractions of the rat brain, specifically the nuclear and synaptosomal fractions of the cortex and hippocampus nih.gov. These studies reveal that the enzymatic degradation pathways and the effects of inhibitors can vary between different brain regions and subcellular compartments.
For instance, the inhibitory effect of PN and PI products on the PC enzyme is observed in most studied fractions, but this relationship is reversed in hippocampal synaptosomes nih.gov. This highlights the complexity of peptide metabolism within the central nervous system, where the local enzymatic milieu dictates the fate of neuropeptides and their analogs.
In Vitro Biological Activities and Cellular Mechanisms
In Vitro Bioactivity Assays for Substance P (6-11) and its Analogs
Substance P (6-11) is the C-terminal hexapeptide of Substance P and is known to bind to the neurokinin-1 (NK-1) receptor, a member of the tachykinin receptor family. medchemexpress.com Its activation of the NK-1 receptor initiates signaling through multiple second messenger pathways.
Research demonstrates that Substance P (6-11), like full-length Substance P, potently activates Gq protein signaling. nih.gov This activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) phosphates and mobilizes intracellular calcium (Ca2+). nih.gov One study found that Substance P (6-11) stimulates the formation of [3H]-inositol monophosphate ([3H]-IP1) in the rat urinary bladder with a half-maximal effective concentration (EC50) of 4 nM. medchemexpress.com
While robustly activating the Gq pathway, Substance P (6-11) shows a biased signaling profile compared to the full-length peptide. It is significantly less potent in activating Gs protein signaling, which is responsible for the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govbiorxiv.org Studies have confirmed that N-terminally truncated SP analogs, including SP(6-11), are weaker agonists for Gs signaling. nih.gov Specifically, SP(6-11) was found to be 16-fold less potent than full-length SP in stimulating cAMP accumulation. nih.gov This biased agonism suggests that the N-terminal portion of Substance P, which is absent in the (6-11) fragment, plays a crucial role in potent Gs signaling. nih.gov
In NK1R-transfected 3T3 fibroblasts, SP (6-11) was shown to increase both intracellular Ca2+ and cAMP, with -log EC50 values of -8.07 and -6.78 M, respectively. nih.gov
Receptor Activation Profile of Substance P (6-11)
| Assay | Pathway | Potency/Efficacy | Reference |
| Ca2+ Mobilization | Gq | Potent activation, similar to full-length SP | nih.govbiorxiv.org |
| IP1 Accumulation | Gq | Potent activation (EC50 = 4 nM in rat bladder) | medchemexpress.comnih.gov |
| cAMP Accumulation | Gs | Low potency (16-fold less potent than SP) | nih.govnih.gov |
The biological activity of Substance P (6-11) has been investigated in cell-based functional assays, particularly concerning hormone release from pancreatic islets. These studies have revealed species-specific effects.
In the isolated perfused rat pancreas, Substance P (6-11) was found to inhibit the secretion of both insulin (B600854) and glucagon (B607659) in a dose-dependent manner, with an effective concentration range of 0.1-10 nM. medchemexpress.comnih.govoup.com The inhibitory potency of SP (6-11) on the release of these hormones was identical to that of the full-length Substance P peptide. nih.govoup.com
Conversely, in studies using isolated perfused canine pancreas, Substance P (6-11) at concentrations of 1 and 10 nM potentiated the release of insulin, glucagon, and somatostatin. medchemexpress.comnih.gov However, this potentiation effect was less pronounced than that observed with full-length Substance P. nih.govoup.com These findings highlight significant species differences in the pancreatic response to this neuropeptide fragment. nih.gov
Effect of Substance P (6-11) on Pancreatic Hormone Release
| Species | Hormone | Effect | Reference |
| Rat | Insulin | Inhibition | medchemexpress.comnih.govoup.com |
| Glucagon | Inhibition | medchemexpress.comnih.govoup.com | |
| Dog | Insulin | Potentiation | medchemexpress.comnih.gov |
| Glucagon | Potentiation | medchemexpress.comnih.gov | |
| Somatostatin | Potentiation | medchemexpress.comnih.gov |
Mechanistic Investigations of Cellular Responses
As a neuropeptide fragment that interacts with the nervous system, Substance P (6-11) has been shown to modulate neuronal activity. One of its noted effects is the depolarization of motoneurons, indicating its capacity to directly influence neuronal excitability. medchemexpress.com
While data for Substance P (6-11) is limited in this specific area, research on the closely related analog, [Glp6] Substance P (6-11) , provides direct insight. A study investigating the effects of this analog on guinea pig heterophils (the equivalent of neutrophils) in vitro demonstrated its involvement in immunological responses. The study focused on chemotaxis, the directed migration of cells in response to a chemical stimulus, and phagocytosis, the process of engulfing foreign particles. The findings indicate that [Glp6] Substance P (6-11) influences these key functions of immune cells, though the specific outcomes on stimulation or inhibition were part of a comparative study with other peptides.
The cellular responses to Substance P (6-11) can differ significantly from those induced by the full-length SP peptide, highlighting a differential signaling profile.
In NK1R-expressing 3T3 fibroblasts, full-length SP was found to inhibit nuclear factor κB (NF-κB) activity and cell proliferation. nih.gov In stark contrast, Substance P (6-11) had little to no activity on these processes. nih.gov
Furthermore, the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, is increased by full-length SP. nih.gov However, Substance P (6-11) does not stimulate COX-2 expression . nih.gov This suggests that the N-terminal region of SP is critical for initiating the signaling cascades that lead to the modulation of NF-κB and COX-2. nih.gov This metabolic selection, where the fragmented peptide loses certain functions of the parent molecule, indicates that cellular metabolism of SP can profoundly alter the resulting biological response. nih.gov
Preclinical Investigations in Animal Models
Preclinical Pharmacological Investigations of Substance P (6-11), glp(6)-iodo-tyr(8)- Analogs in Animal Models
The C-terminal hexapeptide fragment of Substance P, SP(6-11), and its analogs have been investigated for their effects on smooth muscle tissue across different animal models. In the rat urinary bladder, the analog [Glp6]Substance P (6-11) has been shown to stimulate the formation of [3H]-inositol monophosphate ([3H]-IP1), indicating its interaction with 'septide-sensitive' tachykinin receptors coupled to phospholipase C. medchemexpress.commedchemexpress.com Specifically, SP(6-11) stimulates this formation with an EC₅₀ value of 4 nM in the rat urinary bladder. medchemexpress.com
In the guinea pig ileum, a classic model for assessing tachykinin activity, a glycopeptide analogue of SP(6-11), N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11, was evaluated for its spasmogenic activity. nih.gov This water-soluble analogue demonstrated significant activity on NK-1 receptors. nih.gov
Studies on porcine uterine tissue have explored the role of tachykinins in uterine contractility, particularly in the context of inflammation. While native Substance P (SP) was found to reduce the amplitude and frequency of contractions in inflamed porcine myometrium, this effect was shown to be independent of the NK1 receptor. mdpi.com The expression of NK1 receptors in the myometrium and its vasculature suggests a role for SP-related peptides in regulating both uterine contractility and blood flow. mdpi.com
The Substance P fragment SP(6-11) has demonstrated species-specific effects on pancreatic hormone secretion. medchemexpress.com In the isolated perfused rat pancreas, SP(6-11) acts as an inhibitor of insulin (B600854) and glucagon (B607659) secretion in a dose-dependent manner. medchemexpress.com Conversely, in the canine pancreas, the same peptide potentiates the release of insulin, glucagon, and somatostatin. medchemexpress.com These opposing actions highlight significant differences in the endocrine regulatory roles of this peptide between rats and dogs. medchemexpress.com
Table 1: Effect of Substance P (6-11) on Pancreatic Hormone Secretion
| Animal Model | Hormone | Effect of SP (6-11) (1-10 nM) |
|---|---|---|
| Rat | Insulin | Inhibition |
| Glucagon | Inhibition | |
| Canine | Insulin | Potentiation of release |
| Glucagon | Potentiation of release | |
| Somatostatin | Potentiation of release |
Data sourced from Chiba et al., 1985. medchemexpress.com
The metabolic degradation of the specific analog, [Glp6, iodo-Tyr8]Substance P(6-11), has been examined in nuclear and synaptosomal fractions from the cortex and hippocampus of the rat brain. nih.gov Research indicates that the primary degradation of this hexapeptide involves the cleavage of the Tyr⁸-Gly⁹ or Gly⁹-Leu¹⁰ bond by a peptidase that appears to be a cysteine-type enzyme. nih.gov The subsequent breakdown of the resulting labeled products is thought to be carried out by a serine-type enzyme. nih.gov In contrast, metalloenzymes like "enkephalinase" seem to play a minor role in the degradation of this hexapeptide at very low concentrations. nih.gov These findings provide insight into the metabolic pathways and enzymatic processes that regulate the activity of this specific SP analog within distinct subcellular compartments of the rat brain. nih.gov
Comparative Efficacy and Potency in Animal Models Versus Native Substance P
Analogs of Substance P (6-11) have been compared to the full-length native peptide to determine their relative efficacy and potency at tachykinin receptors.
A synthetic glycopeptide analogue, N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11, was found to be approximately three times more potent than native Substance P as an agonist on NK-1 receptors in the guinea pig ileum bioassay. nih.gov This highlights how specific modifications to the SP(6-11) sequence can enhance its activity at this receptor subtype. nih.gov
In studies using NK1R-expressing cells, the C-terminal fragment SP(6-11) was compared with full-length SP. Both peptides stimulated an increase in intracellular calcium ([Ca]i) and cyclic AMP (cAMP). nih.gov However, their potencies differed significantly. While full-length SP was more potent in eliciting both responses, SP(6-11) was notably less potent, particularly for the cAMP response. nih.govbiorxiv.org This suggests that the N-terminal portion of the Substance P molecule, which is absent in SP(6-11), is crucial for potent Gs protein signaling (leading to cAMP production) but less so for Gq protein signaling (leading to calcium mobilization). biorxiv.org
Table 2: Comparative Potency (log EC₅₀) of Substance P vs. Substance P (6-11) in NK1R-Transfected Fibroblasts
| Compound | [Ca]i Response (log EC₅₀) | cAMP Response (log EC₅₀) |
|---|---|---|
| Substance P | -8.53 ± 0.27 M | -8.04 ± 0.18 M |
| Substance P (6-11) | -8.07 ± 0.27 M | -6.78 ± 0.27 M |
Data sourced from Gentry et al., 2017. nih.gov
These comparative studies demonstrate that while C-terminal fragments like SP(6-11) and its analogs retain biological activity and can even show enhanced potency for specific receptors, they may exhibit a different signaling profile compared to the native Substance P peptide. nih.govnih.govbiorxiv.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Substance P (6-11), glp(6)-iodo-tyr(8)- |
| Substance P |
| [Glp6]Substance P (6-11) |
| Substance P (6-11) |
| N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11 |
| Neurokinin A |
| Somatostatin |
| Insulin |
Methodological Advancements and Research Applications
Development and Application of Substance P (6-11), glp(6)-iodo-tyr(8)- as a Radioligand Research Tool
The introduction of an iodine atom into the tyrosine residue at position 8 allows for the radioiodination of this Substance P fragment, creating a potent and selective radioligand. This modification has been instrumental in its application across various research methodologies.
Radiolabeled Substance P (6-11), glp(6)-iodo-tyr(8)- has been extensively used in quantitative receptor autoradiography to visualize and quantify the distribution of tachykinin receptors, particularly the neurokinin-1 (NK1) receptor, in various tissues. nih.govscience.gov This technique allows for the precise localization of binding sites in different brain regions and peripheral tissues.
For instance, studies have utilized this radioligand to map NK1 receptor densities in the spinal cord, revealing their concentration in both sensory and motor regions. science.gov In human synovial tissue from patients with rheumatoid arthritis, quantitative receptor autoradiography with an iodinated Substance P analog demonstrated specific, high-affinity binding sites on vascular endothelial cells, suggesting a role for Substance P in the inflammatory processes of the joints. nih.gov
Table 1: Application of Radiolabeled Substance P Analogs in Autoradiography
| Tissue/Organ | Receptor Studied | Key Finding | Reference |
| Rat Spinal Cord | Substance P Receptors | Discrete localization in sensory and motor regions. | science.gov |
| Human Synovial Tissue | Neurokinin-1 (NK1) Receptor | High-affinity binding sites on vascular endothelial cells. | nih.gov |
| Rat Brain | Substance P Receptors | Visualization of receptor distribution and density. | science.gov |
| Various Organs/Tissues | Substance P Receptors | Characterization of binding via autoradiography. | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The radiolabeled form of Substance P (6-11), glp(6)-iodo-tyr(8)- serves as a valuable tool in competitive binding assays. bioagilytix.com These assays are fundamental in the screening and characterization of new, unlabeled compounds for their affinity to tachykinin receptors. In this experimental setup, the novel compound competes with the radioligand for binding to the receptor. The ability of the new compound to displace the radioligand provides a measure of its binding affinity.
This methodology is crucial for the development of new drugs targeting the tachykinin system, allowing researchers to identify and rank the potency of potential therapeutic agents. rndsystems.com The principle relies on the inverse relationship between the concentration of the unlabeled ligand required to inhibit binding of the radioligand and its affinity for the receptor. bioagilytix.com
The application of radiolabeled Substance P (6-11), glp(6)-iodo-tyr(8)- extends to in vivo imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), although the provided search results focus more on its analog, [Glp6] Substance P (6-11). medchemexpress.com These non-invasive methods allow for the visualization and quantification of receptor distribution in living organisms, including humans. acs.orgnih.gov By tracking the distribution and binding of the radiolabeled peptide, researchers can gain insights into the physiological and pathological roles of tachykinin receptors in real-time. acs.orgcellmolbiol.orgwikipedia.org
These in vivo studies are critical for understanding how receptor expression changes in various disease states and for assessing the target engagement of novel therapeutic drugs. The development of radiolabeled peptides like this has been a significant advancement in nuclear medicine for both diagnostic and therapeutic purposes. nih.govresearchgate.net
Contributions to Structure-Activity Relationship Studies of Tachykinins
The study of analogs like Substance P (6-11), glp(6)-iodo-tyr(8)- has been pivotal in elucidating the structure-activity relationships (SAR) of tachykinins. nih.gov SAR studies investigate how the chemical structure of a molecule, in this case, a peptide, relates to its biological activity. By systematically modifying the amino acid sequence of Substance P and its fragments, researchers can identify the key residues and conformations necessary for receptor binding and activation. nih.gov
The C-terminal fragment of Substance P, particularly the sequence from position 6 to 11, is known to be crucial for its biological activity. medchemexpress.com Modifications within this hexapeptide, such as the introduction of a pyroglutamyl residue at position 6 (glp6) and an iodinated tyrosine at position 8, provide valuable information on how these changes affect receptor affinity and selectivity. These studies have shown that the C-terminal sequence is essential for activating neurokinin receptors. frontiersin.org
Role in Understanding Neurokinin Receptor Heterogeneity and Signaling Complexity
The use of selective ligands like Substance P (6-11), glp(6)-iodo-tyr(8)- has contributed to the understanding that neurokinin receptors are not a homogenous group. There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3. mdpi.com Substance P and its analogs preferentially bind to the NK1 receptor. mdpi.com
Recent research has revealed further complexity in neurokinin receptor signaling. Studies using fragments like Substance P (6-11) have shown that different ligands can activate distinct downstream signaling pathways through the same receptor, a phenomenon known as biased agonism. nih.govbiorxiv.org For example, while the full-length Substance P peptide can activate both Gq and Gs protein signaling pathways through the NK1 receptor, the C-terminal fragment SP (6-11) shows a preference for the Gq pathway. biorxiv.org This suggests that the N-terminal portion of Substance P plays a role in Gs coupling. biorxiv.org This differential signaling may explain the diverse and sometimes opposing cellular responses observed with different tachykinin peptides. nih.gov
Methodological Advancements in Peptide Research Facilitated by this Compound
The development and application of Substance P (6-11), glp(6)-iodo-tyr(8)- have spurred methodological advancements in peptide research. The synthesis of this modified peptide and its subsequent radiolabeling have refined techniques in peptide chemistry and radiopharmacy. researchgate.net
Furthermore, its use in various assays has driven innovation in receptor pharmacology, including the development of more sophisticated binding and functional assays. The insights gained from using this compound have also informed the design of other peptide-based research tools and potential therapeutics, not only within the tachykinin field but also for other G protein-coupled receptors (GPCRs). researchgate.net The study of its degradation by peptidases has also contributed to our understanding of peptide metabolism in the brain. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Substance P (6-11) analogues like glp(6)-iodo-tyr(8)-?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, reversed-phase HPLC (RP-HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., 740.91 Da for Substance P (6-11)) . Iodination at Tyr⁸ requires electrophilic substitution under controlled pH to avoid side reactions. Characterization should follow Good Laboratory Practice (GLP) standards, including stability testing (e.g., lyophilized storage at -20°C) and validation of secondary structure via circular dichroism (CD) .
Q. How can researchers validate the receptor-binding specificity of Substance P (6-11) fragments?
- Methodological Answer : Use competitive radioligand binding assays with NK-1 receptor-expressing cell lines (e.g., CHO-K1). Tritium-labeled Substance P serves as the primary ligand, while displacement curves for glp(6)-iodo-tyr(8)- quantify IC₅₀ values. Functional assays (e.g., calcium mobilization or ERK phosphorylation) distinguish agonists from antagonists. Cross-reactivity with related receptors (e.g., V1A-vasopressin) should be tested via chimeric receptor constructs .
Advanced Research Questions
Q. How can conflicting data on Substance P (6-11) fragment activity across studies be systematically addressed?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, receptor density) or peptide stability. A tiered approach includes:
Q. What experimental designs are optimal for studying biased agonism in glp(6)-modified Substance P analogues?
- Methodological Answer : Biased agonism (e.g., ERK vs. PLC activation) requires:
- Pathway-Specific Reporters : Luciferase-based ERK/CREB reporters in V1A-expressing cells .
- Receptor Chimera Studies : Swapping intracellular loops (e.g., V1A-V2 chimeras) to isolate Gi vs. Gq coupling .
- Pertussis Toxin Pretreatment : To inhibit Gi and confirm pathway specificity .
Q. How can researchers design in vivo models to assess the pharmacokinetics of iodinated Substance P fragments?
- Methodological Answer :
- Radiolabeled Tracers : Incorporate ¹²⁵I at Tyr⁸ for biodistribution studies in rodents. Use SPECT/CT imaging to track real-time uptake in target tissues (e.g., bladder, CNS) .
- Metabolite Profiling : Plasma and urine LC-MS/MS to identify degradation products (e.g., oxidation at Met¹¹) .
Methodological and Analytical Challenges
Q. What strategies mitigate oxidation and aggregation of methionine-containing Substance P fragments during experiments?
- Methodological Answer :
Q. How should researchers ethically justify animal studies involving Substance P analogues?
- Methodological Answer : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty : Demonstrate unmet need (e.g., neuropathic pain models resistant to NK-1 antagonists) .
- 3Rs Principle : Use computational models (e.g., molecular docking) to minimize animal use before in vivo trials .
Data Presentation and Reproducibility
Q. What statistical frameworks are critical for analyzing dose-response data in receptor activation studies?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (variable slope) to calculate EC₅₀/IC₅₀ using tools like GraphPad Prism.
- Error Propagation : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
- Reproducibility : Share raw datasets and analysis scripts via repositories like Zenodo, adhering to FAIR principles .
Cross-Disciplinary Integration
Q. How can computational chemistry enhance the design of iodinated Substance P analogues?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
